molecular formula C23H24N2O7 B12381855 Dimethyl Shikonin Oxime 5a

Dimethyl Shikonin Oxime 5a

Cat. No.: B12381855
M. Wt: 440.4 g/mol
InChI Key: WUXGQZUWKGBOKK-UHFFFAOYSA-N
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Description

Dimethyl shikonin oxime 5a, commonly referred to as DSO-5a, is a potent and selective orally active bombesin receptor subtype-3 agonist. This compound is a derivative of DMAKO-00 and is known for its ability to upregulate peroxisome proliferator-activated receptor-gamma activity through bombesin receptor subtype-3 and activate extracellular signal-regulated kinase 1/2 phosphorylation. DSO-5a has shown significant potential in diabetes-related research due to its ability to improve glucose tolerance and reduce blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSO-5a involves the derivatization of dimethyl shikonin oxime. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature. Generally, the synthesis involves multiple steps, including the formation of the oxime derivative and subsequent modifications to enhance its activity and selectivity towards bombesin receptor subtype-3 .

Industrial Production Methods

Industrial production of DSO-5a would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product. The production process would also need to comply with regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

DSO-5a undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving DSO-5a include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired modifications .

Major Products Formed

The major products formed from the reactions involving DSO-5a depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions may produce analogs with different pharmacological properties .

Scientific Research Applications

DSO-5a has a wide range of scientific research applications, including:

Mechanism of Action

DSO-5a exerts its effects by selectively binding to bombesin receptor subtype-3. This binding activates the receptor, leading to the upregulation of peroxisome proliferator-activated receptor-gamma activity and the phosphorylation of extracellular signal-regulated kinase 1/2. These molecular events result in improved glucose tolerance and reduced blood glucose levels, making DSO-5a a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

DSO-5a is unique compared to other bombesin receptor subtype-3 agonists due to its high potency and selectivity. Similar compounds include:

DSO-5a stands out due to its ability to improve glucose tolerance without penetrating the brain, reducing the risk of central nervous system side effects .

Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

[1-[5-(hydroxyamino)-1,4-dimethoxy-8-nitrosonaphthalen-2-yl]-2,2-dimethylbut-3-enyl] furan-2-carboxylate

InChI

InChI=1S/C23H24N2O7/c1-6-23(2,3)21(32-22(26)16-8-7-11-31-16)13-12-17(29-4)18-14(24-27)9-10-15(25-28)19(18)20(13)30-5/h6-12,21,24,27H,1H2,2-5H3

InChI Key

WUXGQZUWKGBOKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C(C1=C(C2=C(C=CC(=C2C(=C1)OC)NO)N=O)OC)OC(=O)C3=CC=CO3

Origin of Product

United States

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